Pentalenolactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

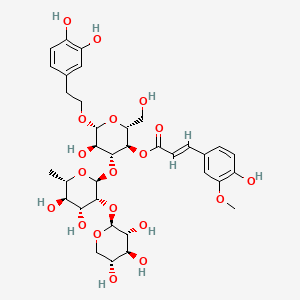

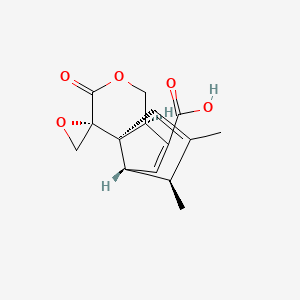

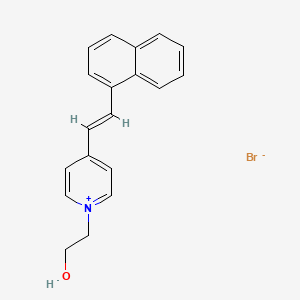

Pentalenolactone is a sesquiterpene lactone that is isolated from several Streptomyces species and exhibits antibiotic activity. It has a role as an antimicrobial agent, an EC 1.2.1.12 [glyceraldehyde-3-phosphate dehydrogenase (phosphorylating)] inhibitor and a bacterial metabolite. It is a sesquiterpene lactone, an alpha,beta-unsaturated monocarboxylic acid, a spiro-epoxide and an organic heterotricyclic compound. It is a conjugate acid of a this compound(1-).

This compound is a natural product found in Streptomyces arenae, Streptomyces filipinensis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Inhibitory Effect on Vascular Smooth Muscle Cell Proliferation

Pentalenolactone demonstrates an inhibitory effect on the proliferation of rat vascular smooth muscle cells. This inhibition is mediated by the suppression of the ERK1/2 cascade, a key pathway in cell proliferation, without causing cell death (Ikeda et al., 2001).

Role in this compound Biosynthesis

The biosynthesis of this compound, an antibiotic, involves several enzymes in Streptomyces species. Key steps include the enzymatic conversion of various intermediates in the biosynthetic pathway, a process crucial for the production of this compound (You et al., 2007); (Seo et al., 2011); (Tetzlaff et al., 2006).

Biochemical Characterization of Enzymes in Biosynthesis

The multifunctional enzyme PtlD in the biosynthesis of this compound shows multiple activities, including hydroxylation, desaturation, and epoxidation, highlighting the complex enzymatic mechanisms involved in the pathway (Deng et al., 2019).

Gene Regulation in this compound Biosynthesis

Genes such as PenR and PntR in Streptomyces species act as regulators in this compound biosynthesis, influencing the production of this antibiotic. These findings emphasize the role of genetic regulation in the production of bioactive compounds (Zhu et al., 2013).

Mechanism Studies in this compound Biosynthesis

Studies on the mechanism of the enzymatic reactions in this compound biosynthesis, such as the P450-catalyzed oxidative rearrangement, contribute to a deeper understanding of complex biochemical processes (Zhu et al., 2011).

Synthetic Approaches to this compound

Synthetic methodologies, such as enantiospecific assembly, have been developed to construct the carbon skeleton of pentalenolactones, highlighting the intersection of synthetic chemistry and natural product biosynthesis (Testero & Spanevello, 2006).

Role in Immunosuppressant Activity

This compound I, derived from Streptomyces filipinensis, exhibits immunosuppressant activity, demonstrating the potential therapeutic applications of pentalenolactones (Uyeda et al., 2001).

Eigenschaften

CAS-Nummer |

31501-48-1 |

|---|---|

Molekularformel |

C15H16O5 |

Molekulargewicht |

276.28 g/mol |

IUPAC-Name |

(1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |

InChI |

InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1 |

InChI-Schlüssel |

NUPNVWUYFVEAIT-ULEBWITMSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]2C=C([C@H]3[C@]2(C=C1C)[C@@]4(CO4)C(=O)OC3)C(=O)O |

SMILES |

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |

Kanonische SMILES |

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |

Synonyme |

arenaemycin E pentalenolactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

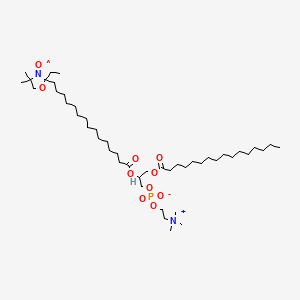

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)

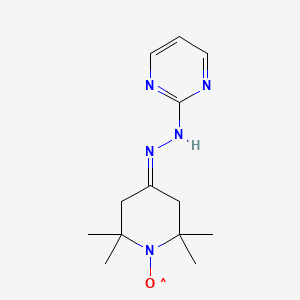

![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)

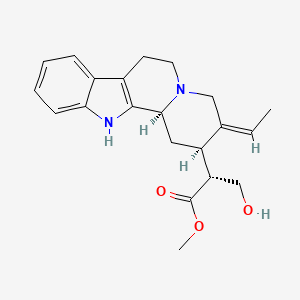

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)